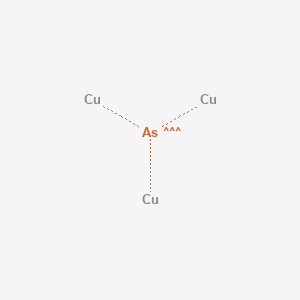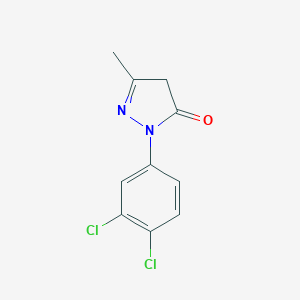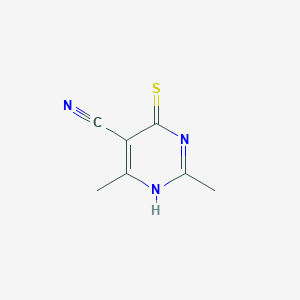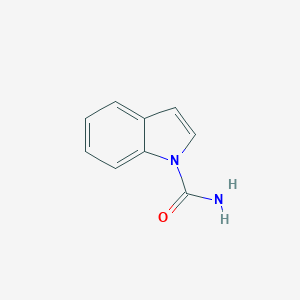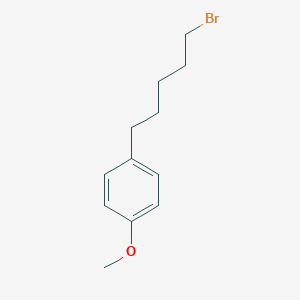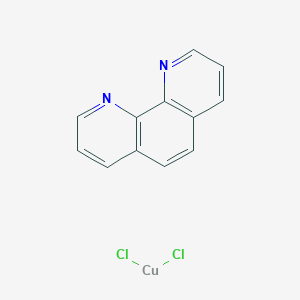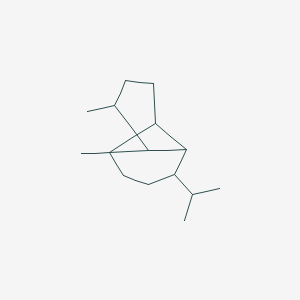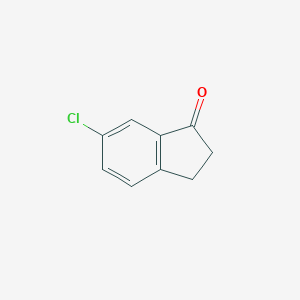
6-Chlor-1-indanon
Übersicht
Beschreibung
6-Chloro-1-indanone is an organic compound with the molecular formula C9H7ClO. It is a derivative of 1-indanone, where a chlorine atom is substituted at the sixth position of the indanone ring.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-indanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of indanone derivatives and their effects on various biological pathways.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
1-indanone derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown biological activity against various targets, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
Mode of Action
For instance, some 1-indanones have been found to inhibit viral replication .
Biochemical Pathways
For example, they have been used as antiviral and antibacterial agents, suggesting they may interfere with the life cycle of viruses and bacteria .
Pharmacokinetics
The compound has a molecular weight of 16660 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
1-indanones and their derivatives have been found to have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . This suggests that 6-Chloro-1-indanone may have similar effects, depending on its specific targets and mode of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-indanone can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzylideneacetone under acidic conditions. This reaction typically employs a Lewis acid such as aluminum chloride to facilitate the cyclization process .
Another method involves the Friedel-Crafts acylation of 2-chlorobenzene with succinic anhydride, followed by cyclization to form the indanone structure. This method also utilizes a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 6-Chloro-1-indanone often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloroindanone derivatives.
Reduction: Reduction reactions can convert it to 6-chloro-1-indanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-1-indanone derivatives with additional oxygen-containing functional groups.
Reduction: 6-Chloro-1-indanol.
Substitution: Various substituted indanone derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-1-indanone
- 2-Methyl-1-indanone
- 6-Methoxy-1-indanone
Comparison
6-Chloro-1-indanone is unique due to the presence of the chlorine atom at the sixth position, which can influence its reactivity and biological activity. Compared to 5-Chloro-1-indanone, the position of the chlorine atom can lead to different chemical and biological properties. Similarly, the presence of a methoxy group in 6-Methoxy-1-indanone can result in different reactivity and applications .
Eigenschaften
IUPAC Name |
6-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGJDOJSQHQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408317 | |
| Record name | 6-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-38-0 | |
| Record name | 6-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 6-Chloro-1-indanone?
A1: 6-Chloro-1-indanone can be synthesized using a five-step process [, ]:
Q2: How is the structure of 6-Chloro-1-indanone confirmed?
A2: The structure of 6-Chloro-1-indanone has been confirmed through several analytical techniques [, ]:
Q3: Has the reactivity of 6-chloro-1-indanone with amines been investigated?
A3: Yes, research has explored the reaction of 2-bromo-1-indanones, including 2-bromo-2-methyl-6-chloro-1-indanone, with secondary amines like dimethylamine and morpholine []. These reactions led to mixtures of the corresponding 2- and 3-amino-substituted indanone derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)
